molecular formula C15H19Cl2N3O2 B2718731 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride CAS No. 1179369-21-1

1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride

Cat. No.: B2718731
CAS No.: 1179369-21-1
M. Wt: 344.24
InChI Key: IUSBWXNBMFMWIE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride is a synthetic compound featuring a pyrrolidin-2-one core linked to a 4-chlorophenyl group and a piperazine moiety via a carbonyl bridge. This structure combines a lactam ring (pyrrolidin-2-one) with an arylpiperazine pharmacophore, a combination often explored for central nervous system (CNS) and cardiovascular activities. The 4-chlorophenyl substituent enhances lipophilicity and receptor binding, while the piperazine group contributes to solubility and interaction with adrenergic receptors .

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2.ClH/c16-12-1-3-13(4-2-12)19-10-11(9-14(19)20)15(21)18-7-5-17-6-8-18;/h1-4,11,17H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSBWXNBMFMWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one; hydrochloride is a compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, neuroprotective, and antimicrobial effects, supported by recent studies and findings.

  • Molecular Formula : C22H26ClN3O3S
  • Molecular Weight : 447.98 g/mol
  • InChIKey : VFCFNRKLGPSEED-UHFFFAOYSA-N

1. Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has shown significant cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor progression.

StudyCell LineIC50 (µM)Mechanism
FaDu (hypopharyngeal)5.0Apoptosis induction
MCF-7 (breast)7.5IKKb inhibition

The compound acts through a multi-target approach, affecting not only cancer cells but also influencing pathways related to inflammation and cell survival.

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in relation to Alzheimer's disease. It demonstrates the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegeneration.

StudyEnzyme TargetIC50 (µM)
AChE6.0
BuChE8.0

These findings suggest that the compound may help in ameliorating cognitive decline by enhancing cholinergic neurotransmission.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate effectiveness against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

A notable case study involved the synthesis of several derivatives of the compound, which were tested for enhanced biological activity. Modifications to the piperazine moiety resulted in improved efficacy against specific cancer cell lines and greater selectivity for AChE inhibition.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the piperazine ring significantly influence the biological activity of the compound. The presence of halogen atoms and specific functional groups enhances binding affinity to target proteins involved in cancer progression and neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Receptor Affinity

Key Compounds:
Compound Name Substituents Target Receptor (pKi) Molecular Formula Molecular Weight Reference
Target Compound 4-Chlorophenyl, Piperazine-carbonyl Alpha2-AR (Not reported) C15H17ClN4O2·HCl 356.84 -
1-{3-[4-(4-Chlorophenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (18) 4-Chlorophenyl, Propyl linker Alpha2-AR (7.29) C18H25ClN4O 360.87
S-73 (1-{4-[4-(2,4-Difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one HCl) 2,4-Difluorophenyl, Butyl linker Alpha1-AR (Hypotensive activity) C19H26F2N4O·HCl 432.90
1-(Piperazin-1-yl)pyrrolidin-2-one HCl No aryl substituent - C8H16ClN3O 205.69
(R)-4-(4-Chlorophenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidin-2-one (4dd) 4-Nitrophenylsulfonyl - C15H12ClN3O5S 389.79
Key Observations:
  • Receptor Binding: The target compound’s structural analog 18 () exhibits high alpha2-adrenoceptor (AR) affinity (pKi = 7.29), suggesting that the 4-chlorophenyl group enhances binding to this receptor subtype. However, the absence of reported data for the target compound itself necessitates caution .
  • Substituent Effects: Halogen Position: S-73 (2,4-difluorophenyl) demonstrates prolonged hypotensive effects compared to monosubstituted chlorophenyl derivatives, indicating that electron-withdrawing substituents at multiple positions enhance cardiovascular activity . Linker Length: Analog 18 uses a propyl linker between pyrrolidin-2-one and piperazine, while S-73 employs a butyl linker. Longer linkers may improve conformational flexibility and receptor engagement . Carbonyl vs.

Physicochemical Properties

  • Molecular Weight : The target compound (356.84 g/mol) is heavier than simpler analogs like 1-(piperazin-1-yl)pyrrolidin-2-one HCl (205.69 g/mol), primarily due to the 4-chlorophenyl and carbonyl groups .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to ethanol or toluene .
  • Catalyst Use : Phase-transfer catalysts or microwave-assisted synthesis may reduce reaction time .
  • Temperature Control : Reflux conditions (e.g., 80–100°C) improve yield but require careful monitoring to avoid decomposition .

Q. Table 1: Reaction Conditions from Analogous Piperazine Syntheses

StepConditionsYield*Reference
AlkylationK₂CO₃, CH₃CN, reflux (12–24 h)~60–75%
PurificationTLC (EtOAc/hexane) or HPLC≥95%
*Yields estimated from analogous reactions.

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and piperazine-pyrrolidinone connectivity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., Mol. Weight: 325.78 g/mol for the free base) .
  • HPLC : Quantifies purity (>95%) using reverse-phase columns and UV detection (λ = 239–288 nm) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., SHELXL refinement) .

Advanced: How can researchers address discrepancies in biological activity data across assay systems?

Answer:
Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK-293 vs. CHO) or receptor expression levels .
  • Pharmacokinetic Factors : Metabolic stability (e.g., CYP450 interactions) or membrane permeability (e.g., logP >3 reduces aqueous solubility) .

Q. Mitigation Strategies :

  • Standardized Protocols : Use validated assays (e.g., radioligand binding for serotonin receptors) .
  • Comparative Studies : Benchmark against reference compounds (e.g., meclizine hydrochloride for histamine receptors) .

Advanced: What strategies improve aqueous solubility without compromising pharmacological activity?

Answer:

  • Salt Formation : Hydrochloride salts enhance solubility while maintaining stability .
  • Structural Modifications : Introduce polar groups (e.g., -OH, -COOH) at non-critical positions .
  • Co-solvents : Use DMSO/PEG mixtures in in vitro assays .

Q. Table 2: Solubility-Enhancing Approaches

StrategyExample from LiteratureOutcomeReference
Salt formationMeclizine dihydrochlorideSolubility ↑2x
Prodrug designEsterification of carbonylpH-dependent release

Advanced: How do structural modifications at the piperazine moiety influence serotonin receptor binding?

Answer:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -Cl) enhance affinity for 5-HT₁A receptors .
    • Bulkier groups (e.g., benzyl) reduce selectivity due to steric hindrance .
  • Methodology :
    • Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses .
    • SAR Analysis : Compare IC₅₀ values of analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl derivatives) .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage Conditions :
    • -20°C in airtight, light-resistant containers .
    • Desiccants (e.g., silica gel) prevent hydrolysis of the hydrochloride salt .
  • Stability Tests :
    • Accelerated degradation studies (40°C/75% RH for 6 months) assess shelf life .

Advanced: How can computational modeling predict metabolic pathways?

Answer:

  • In Silico Tools :
    • CYP450 Metabolism : Use StarDrop or MetaSite to identify oxidation sites .
    • ADME Prediction : SwissADME estimates bioavailability and BBB penetration .
  • Validation : Cross-reference with in vitro microsomal assays .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Fume hoods for weighing and reactions .
  • Waste Disposal : Incineration for halogenated organic waste .

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